molecular formula C23H18N4O B5109416 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine

1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine

Cat. No. B5109416
M. Wt: 366.4 g/mol
InChI Key: XZAIZSZNYJEPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine, also known as MPP, is a synthetic compound that belongs to the class of phthalazine derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and neurodegeneration. 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation. In addition, 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has been shown to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and inhibit angiogenesis. In inflammation models, 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of immune cells. In neurological disorder models, 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has been shown to improve cognitive function, reduce neuroinflammation, and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine is also relatively easy to synthesize and can be obtained in large quantities. However, 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has some limitations, including its potential toxicity and lack of selectivity for specific targets. Therefore, careful dose-response studies and target validation are necessary to ensure the safety and efficacy of 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine in lab experiments.

Future Directions

For 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine research include the development of more selective analogs, investigation of its potential therapeutic applications in other diseases, and elucidation of its mechanism of action.

Synthesis Methods

The synthesis of 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine involves the reaction of 1-methyl-1H-benzimidazole with 4-phenylphthalic anhydride in the presence of a base such as potassium carbonate. The reaction yields 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine as a white solid, which can be purified by recrystallization or column chromatography. The synthesis of 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorder research, 1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

1-[(1-methylbenzimidazol-2-yl)methoxy]-4-phenylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O/c1-27-20-14-8-7-13-19(20)24-21(27)15-28-23-18-12-6-5-11-17(18)22(25-26-23)16-9-3-2-4-10-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAIZSZNYJEPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1COC3=NN=C(C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine

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